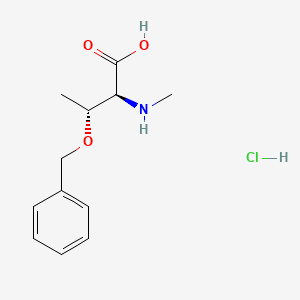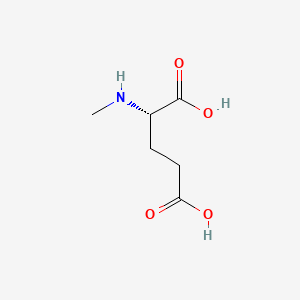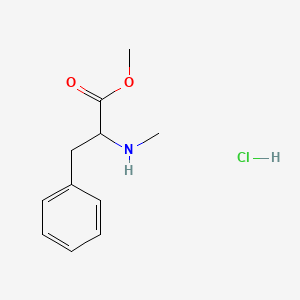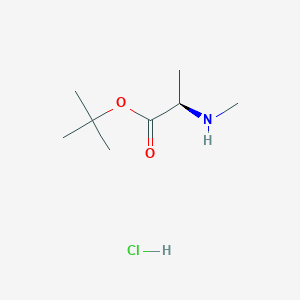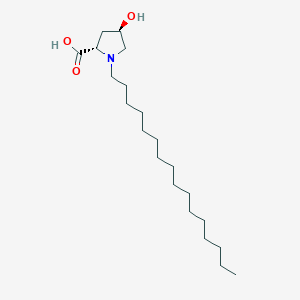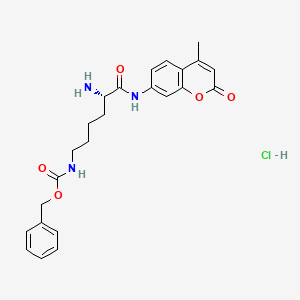
N-epsilon-Carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Lys(Z)-AMC HCl, also known as Nε-Z-L-lysine 7-amino-4-methylcoumarin hydrochloride, is a compound used primarily in biochemical research. It is a derivative of lysine, an essential amino acid, and is often utilized in peptide synthesis and enzymatic studies due to its fluorescent properties.
Applications De Recherche Scientifique
H-Lys(Z)-AMC HCl has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a fluorescent marker.
Biology: Employed in enzymatic assays to study protease activity.
Medicine: Utilized in drug development for screening enzyme inhibitors.
Industry: Applied in the production of fluorescent probes for biochemical assays.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(Z)-AMC HCl typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group. The synthesis can be broken down into several steps:
Protection of Lysine: The ε-amino group of lysine is protected using benzyloxycarbonyl chloride (CbzCl) in the presence of a base such as sodium hydroxide.
Coupling with 7-amino-4-methylcoumarin: The protected lysine is then coupled with 7-amino-4-methylcoumarin using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of Hydrochloride Salt: The final product is obtained by converting the free base into its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of H-Lys(Z)-AMC HCl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of lysine are protected using benzyloxycarbonyl chloride.
Automated Coupling: Automated peptide synthesizers are used to couple the protected lysine with 7-amino-4-methylcoumarin.
Purification and Crystallization: The product is purified using chromatography and crystallized to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
H-Lys(Z)-AMC HCl undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed to remove the benzyloxycarbonyl protecting group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Oxidation and Reduction: The coumarin moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the benzyloxycarbonyl group.
Substitution: Electrophiles such as alkyl halides can react with the amino group under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for reactions involving the coumarin moiety.
Major Products
Deprotected Lysine Derivatives: Hydrolysis yields deprotected lysine derivatives.
Substituted Products: Substitution reactions yield various substituted lysine derivatives.
Oxidized and Reduced Coumarins: Oxidation and reduction yield modified coumarin derivatives.
Mécanisme D'action
The mechanism of action of H-Lys(Z)-AMC HCl involves its interaction with enzymes and proteins. The compound’s fluorescent properties allow it to act as a reporter molecule in enzymatic reactions. When the lysine derivative is cleaved by a protease, the release of the fluorescent coumarin moiety can be detected, providing insights into enzyme activity and kinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Lys(Z)-OMe HCl: Nε-Z-L-lysine methyl ester hydrochloride, used in peptide synthesis.
H-Lys(Z)-OtBu HCl: Nε-Z-L-lysine tert-butyl ester hydrochloride, another lysine derivative used in organic synthesis.
Uniqueness
H-Lys(Z)-AMC HCl is unique due to its fluorescent properties, which make it particularly useful in enzymatic assays and biochemical research. Unlike other lysine derivatives, its ability to act as a fluorescent marker provides a distinct advantage in studying enzyme kinetics and protein interactions.
Propriétés
IUPAC Name |
benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5.ClH/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17;/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29);1H/t20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWTUYCOSFLTQR-BDQAORGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B612942.png)
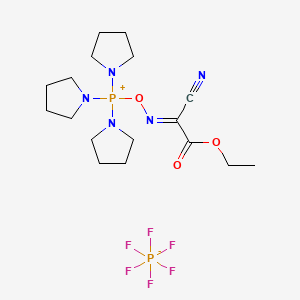
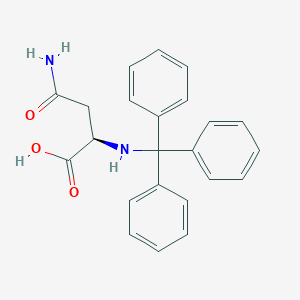
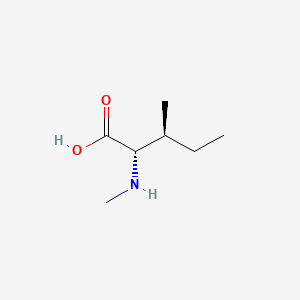
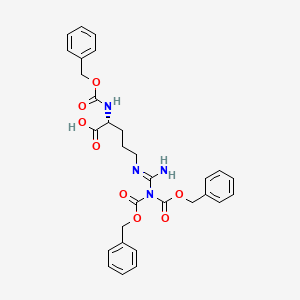
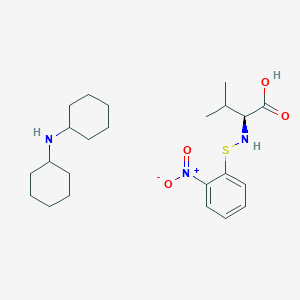
![N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]propanoic acid](/img/structure/B612950.png)
